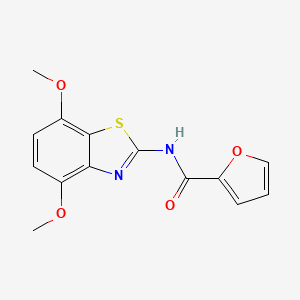

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at the 4- and 7-positions, linked to a furan-2-carboxamide moiety. Benzothiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy groups likely enhance lipophilicity, influencing membrane permeability, while the furan ring may contribute to π-π stacking interactions with biological targets. Structural elucidation of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-18-8-5-6-9(19-2)12-11(8)15-14(21-12)16-13(17)10-4-3-7-20-10/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWAPLSCDTZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzothiazole derivative with furan-2-carboxylic acid using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in a suitable solvent like dichloroethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Hypothesized Effects

Detailed Analysis

- Diethylaminoethyl-Substituted Analog : The diethylaminoethyl group introduces a tertiary amine, which could improve aqueous solubility at physiological pH due to protonation. Such substitutions are common in medicinal chemistry to balance solubility and permeability .

- Sulfonamide-Oxolane Analog : Replacing the furan-2-carboxamide with a methanesulfonamido group introduces a stronger electron-withdrawing effect, which may alter the benzothiazole ring's electronic profile and enhance hydrogen-bond acceptor capacity.

Contrast with Other Heterocyclic Classes

While benzothiazoles are often explored for their bioactivity, unrelated classes like β-lactams (e.g., (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ) exhibit distinct mechanisms (e.g., penicillin-like antibiotic activity). Benzothiazole derivatives generally prioritize planar aromatic systems for intercalation or enzyme inhibition, unlike the strained β-lactam rings .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS No: 851080-64-3) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₂N₂O₄S

Molecular Weight : 304.32 g/mol

IUPAC Name : this compound

The compound features a benzothiazole core with methoxy substitutions and a furan-2-carboxamide moiety, which enhances its biological activity compared to simpler derivatives. The structural characteristics are crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Kinases : The compound exhibits significant inhibitory activity against several kinases involved in cancer cell proliferation. For instance, it has shown IC50 values as low as 5.5 nM against specific kinases such as CSF1R, indicating strong potential as an anticancer agent .

- Reduction of Tumor Growth : In animal models, treatment with related benzothiazole compounds has led to a reduction in tumor growth by up to 62% at doses of 200 mg/kg .

- Mechanistic Insights :

Research Findings and Case Studies

A significant body of research has been dedicated to elucidating the biological activity of benzothiazole derivatives like this compound:

The mechanism of action for this compound involves:

- Binding Affinity : The methoxy and furan groups enhance binding affinity to target enzymes or receptors.

- Pathway Interference : It modulates signaling pathways critical for cancer cell survival and proliferation, particularly through the inhibition of the AKT and ERK signaling pathways .

Potential Therapeutic Applications

Given its promising biological activity, this compound is being explored for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit tumor growth and induce apoptosis positions it as a candidate for further development in anticancer therapies.

- Anti-inflammatory Applications : The compound's effects on inflammatory cytokines suggest potential use in treating inflammatory diseases alongside cancer therapy .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : The compound can be synthesized via acylative coupling between a functionalized benzothiazole amine and furan-2-carboxylic acid derivatives. Key steps include:

- Amine preparation : Start with 2-amino-4,7-dimethoxybenzothiazole, synthesized via cyclization of substituted thioureas under acidic conditions .

- Acylation : React the amine with furan-2-carbonyl chloride in anhydrous DCM, using a base (e.g., triethylamine) to neutralize HCl byproducts. Purify via column chromatography (hexane/ethyl acetate, 7:3) .

- Yield optimization : Use microwave-assisted synthesis (100°C, 30 min) to improve reaction efficiency .

Q. How can spectroscopic techniques characterize the compound’s structure?

- Methodological Answer :

- FT-IR : Identify key functional groups:

- C=Oamide (~1680–1720 cm⁻¹), C-Omethoxy (~1250 cm⁻¹), C-S (benzothiazole, ~650 cm⁻¹) .

- NMR : Assign protons and carbons systematically:

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons on benzothiazole (δ 6.8–7.5 ppm), and furan protons (δ 7.2–7.6 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm), methoxy carbons (δ ~55 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 375.3) and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalysis : Employ Pd/C (5% wt) for Suzuki-Miyaura cross-coupling if aryl substituents are introduced .

- Purification : Optimize gradient elution in HPLC (acetonitrile/water + 0.1% TFA) for >95% purity .

- Data-driven adjustment : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stoichiometry (amine:carbonyl chloride = 1:1.2) .

Q. What methodologies assess the compound’s antimicrobial activity?

- Methodological Answer :

- Microdilution assays :

- Prepare bacterial inocula (1 × 10⁵ CFU/mL) in LB broth .

- Test serial dilutions (0.5–128 µg/mL) in 96-well plates. Incubate at 37°C for 24 hr .

- Determine MIC (lowest concentration inhibiting visible growth) and MBC (concentration killing ≥99.5% inoculum) .

- Example data (analogous compounds) :

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Thiazolidinone-2 | 8 | 16 |

| Benzothiazole-4 | 32 | 64 |

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Assay standardization : Control variables like inoculum size, solvent (DMSO ≤1% v/v), and incubation time .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to identify pharmacophores .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., VEGFR-2 or bacterial enzymes) .

Q. What computational methods predict pharmacokinetic properties?

- Methodological Answer :

- ADMET profiling :

- SwissADME : Predict logP (~3.5), PSA (~85 Ų), and blood-brain barrier permeability .

- CYP450 inhibition : Use PreADMET to assess interactions with CYP3A4/2D6 .

- Molecular dynamics : Simulate binding stability (10 ns trajectories) to antimicrobial targets (e.g., DNA gyrase) .

Q. How can crystallography elucidate structure-function relationships?

- Methodological Answer :

- X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water, 1:1).

- Refinement : Use SHELXL (via Olex2) for structure solution. Key parameters:

- R-factor : Aim for <0.05 .

- Hydrogen bonding : Analyze interactions (e.g., N-H···O=C) stabilizing the crystal lattice .

- Example : Related benzothiazole-carboxamides show planar benzothiazole-furan dihedral angles (~10°), influencing π-π stacking .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation :

- Benzothiazole ring : Introduce halogens (Cl, Br) at position 4 or 7 to modulate electron density .

- Furan ring : Replace with thiophene or pyridine to assess heterocycle effects .

- Bioisosteric replacement : Swap methoxy groups with trifluoromethyl or nitro groups to enhance lipophilicity .

- Biological testing : Prioritize derivatives with <10 µM activity in primary assays for in vivo evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.